REACTION_CXSMILES
|
[H][H].C(=O)C.S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+].[CH:18]1[N:22]([C@@H:23]2[O:27][C@@H:26]3[CH2:28][O:29][P:30]([OH:33])([O:32][C@H:25]3[C@H:24]2[OH:34])=[O:31])[C:21]2[NH:35][C:36]([NH2:40])=[N:37][C:38](=[O:39])[C:20]=2[N:19]=1>>[CH:23]([NH2:22])=[O:27].[CH:18]1[N:22]([C@@H:23]2[O:27][C@@H:26]3[CH2:28][O:29][P:30]([OH:33])([O:32][C@H:25]3[C@H:24]2[OH:34])=[O:31])[C:21]2[NH:35][C:36]([NH2:40])=[N:37][C:38](=[O:39])[C:20]=2[N:19]=1 |f:2.3.4|
|
Name
|
8-benzoylguanosine 3',5'-cyclic phosphate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=NC2=C(N1[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)O)O)NC(=NC2=O)N
|
Name
|
8-methyl-cGMP
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)=O
|
Name
|
ammonium persulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)=O
|
Name
|
8-n-butyryl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
8-isobutyryl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In this manner, 6 was readily obtained in 43% yield
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)N
|
Name
|
|
Type
|
product
|
Smiles
|
C1=NC2=C(N1[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)O)O)NC(=NC2=O)N
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[H][H].C(=O)C.S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+].[CH:18]1[N:22]([C@@H:23]2[O:27][C@@H:26]3[CH2:28][O:29][P:30]([OH:33])([O:32][C@H:25]3[C@H:24]2[OH:34])=[O:31])[C:21]2[NH:35][C:36]([NH2:40])=[N:37][C:38](=[O:39])[C:20]=2[N:19]=1>>[CH:23]([NH2:22])=[O:27].[CH:18]1[N:22]([C@@H:23]2[O:27][C@@H:26]3[CH2:28][O:29][P:30]([OH:33])([O:32][C@H:25]3[C@H:24]2[OH:34])=[O:31])[C:21]2[NH:35][C:36]([NH2:40])=[N:37][C:38](=[O:39])[C:20]=2[N:19]=1 |f:2.3.4|
|
Name
|
8-benzoylguanosine 3',5'-cyclic phosphate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=NC2=C(N1[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)O)O)NC(=NC2=O)N
|
Name
|
8-methyl-cGMP
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)=O
|
Name
|
ammonium persulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)=O
|
Name
|
8-n-butyryl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
8-isobutyryl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In this manner, 6 was readily obtained in 43% yield
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)N
|
Name
|
|
Type
|
product
|
Smiles
|
C1=NC2=C(N1[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)O)O)NC(=NC2=O)N
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[H][H].C(=O)C.S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+].[CH:18]1[N:22]([C@@H:23]2[O:27][C@@H:26]3[CH2:28][O:29][P:30]([OH:33])([O:32][C@H:25]3[C@H:24]2[OH:34])=[O:31])[C:21]2[NH:35][C:36]([NH2:40])=[N:37][C:38](=[O:39])[C:20]=2[N:19]=1>>[CH:23]([NH2:22])=[O:27].[CH:18]1[N:22]([C@@H:23]2[O:27][C@@H:26]3[CH2:28][O:29][P:30]([OH:33])([O:32][C@H:25]3[C@H:24]2[OH:34])=[O:31])[C:21]2[NH:35][C:36]([NH2:40])=[N:37][C:38](=[O:39])[C:20]=2[N:19]=1 |f:2.3.4|
|
Name
|
8-benzoylguanosine 3',5'-cyclic phosphate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=NC2=C(N1[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)O)O)NC(=NC2=O)N
|
Name
|
8-methyl-cGMP
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)=O
|
Name
|
ammonium persulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)=O
|
Name
|
8-n-butyryl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
8-isobutyryl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In this manner, 6 was readily obtained in 43% yield
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)N
|
Name
|
|
Type
|
product
|
Smiles
|
C1=NC2=C(N1[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)O)O)NC(=NC2=O)N
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[H][H].C(=O)C.S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+].[CH:18]1[N:22]([C@@H:23]2[O:27][C@@H:26]3[CH2:28][O:29][P:30]([OH:33])([O:32][C@H:25]3[C@H:24]2[OH:34])=[O:31])[C:21]2[NH:35][C:36]([NH2:40])=[N:37][C:38](=[O:39])[C:20]=2[N:19]=1>>[CH:23]([NH2:22])=[O:27].[CH:18]1[N:22]([C@@H:23]2[O:27][C@@H:26]3[CH2:28][O:29][P:30]([OH:33])([O:32][C@H:25]3[C@H:24]2[OH:34])=[O:31])[C:21]2[NH:35][C:36]([NH2:40])=[N:37][C:38](=[O:39])[C:20]=2[N:19]=1 |f:2.3.4|
|
Name
|
8-benzoylguanosine 3',5'-cyclic phosphate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=NC2=C(N1[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)O)O)NC(=NC2=O)N
|
Name
|
8-methyl-cGMP
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)=O
|
Name
|
ammonium persulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)=O
|
Name
|
8-n-butyryl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
8-isobutyryl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In this manner, 6 was readily obtained in 43% yield
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)N
|
Name
|
|
Type
|
product
|
Smiles
|
C1=NC2=C(N1[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)O)O)NC(=NC2=O)N
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[H][H].C(=O)C.S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+].[CH:18]1[N:22]([C@@H:23]2[O:27][C@@H:26]3[CH2:28][O:29][P:30]([OH:33])([O:32][C@H:25]3[C@H:24]2[OH:34])=[O:31])[C:21]2[NH:35][C:36]([NH2:40])=[N:37][C:38](=[O:39])[C:20]=2[N:19]=1>>[CH:23]([NH2:22])=[O:27].[CH:18]1[N:22]([C@@H:23]2[O:27][C@@H:26]3[CH2:28][O:29][P:30]([OH:33])([O:32][C@H:25]3[C@H:24]2[OH:34])=[O:31])[C:21]2[NH:35][C:36]([NH2:40])=[N:37][C:38](=[O:39])[C:20]=2[N:19]=1 |f:2.3.4|
|
Name
|
8-benzoylguanosine 3',5'-cyclic phosphate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=NC2=C(N1[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)O)O)NC(=NC2=O)N
|
Name
|
8-methyl-cGMP
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)=O
|
Name
|
ammonium persulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)=O
|
Name
|
8-n-butyryl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
8-isobutyryl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In this manner, 6 was readily obtained in 43% yield
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)N
|
Name
|
|
Type
|
product
|
Smiles
|
C1=NC2=C(N1[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)O)O)NC(=NC2=O)N
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |